molecular formula C20H28N2O B6303508 N1-(n-Hexyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine CAS No. 1820881-85-3

N1-(n-Hexyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine

Cat. No.: B6303508
CAS No.: 1820881-85-3
M. Wt: 312.4 g/mol
InChI Key: DCHXHBLXNIRYAF-UHFFFAOYSA-N
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Description

N1-(n-Hexyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine is an organic compound that belongs to the class of aromatic amines This compound features a phenylene-1,3-diamine core substituted with an n-hexyl group at the N1 position and a 4-methoxybenzyl group at the N3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(n-Hexyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available phenylene-1,3-diamine.

    Alkylation: The N1 position is alkylated using n-hexyl bromide in the presence of a base such as potassium carbonate.

    Benzylation: The N3 position is then benzylated using 4-methoxybenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N1-(n-Hexyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.

Major Products

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of nitro or sulfonyl derivatives.

Scientific Research Applications

N1-(n-Hexyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of N1-(n-Hexyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

  • N1-(n-Hexyl)-N3-(4-methoxyphenyl)-phenylene-1,3-diamine
  • N1-(n-Hexyl)-N3-(4-methylbenzyl)-phenylene-1,3-diamine
  • N1-(n-Hexyl)-N3-(4-ethoxybenzyl)-phenylene-1,3-diamine

Uniqueness

N1-(n-Hexyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine is unique due to the presence of both the n-hexyl and 4-methoxybenzyl groups, which confer specific chemical and physical properties. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

1-N-hexyl-3-N-[(4-methoxyphenyl)methyl]benzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O/c1-3-4-5-6-14-21-18-8-7-9-19(15-18)22-16-17-10-12-20(23-2)13-11-17/h7-13,15,21-22H,3-6,14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHXHBLXNIRYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC1=CC(=CC=C1)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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